6-Bromo-1-(tert-butyldimethylsilyl)indole
Overview
Description
6-Bromo-1-(tert-butyldimethylsilyl)indole is a chemical compound with the molecular formula C14H20BrNSi and a molecular weight of 310.30 g/mol . It is an indole derivative where the indole nitrogen is protected by a tert-butyldimethylsilyl group, and the 6-position of the indole ring is substituted with a bromine atom. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Scientific Research Applications
6-Bromo-1-(tert-butyldimethylsilyl)indole is used in several scientific research areas:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Safety and Hazards
“6-Bromo-1-(tert-butyldimethylsilyl)indole” is harmful by inhalation, in contact with skin, and if swallowed . It is classified under the GHS07 hazard pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1-(tert-butyldimethylsilyl)indole are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biochemical processes, including the regulation of bacterial physiology and interspecies communication .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps :
Protection of Indole Nitrogen: Indole is first reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like tetrahydrofuran (THF) to protect the nitrogen atom.
Bromination: The protected indole is then brominated at the 6-position using N-bromosuccinimide (NBS) in THF at low temperatures (around -78°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(tert-butyldimethylsilyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups via reactions such as Suzuki-Miyaura coupling.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Deprotection: Uses acids or fluoride sources like tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products
Substitution Products: Various substituted indoles depending on the reagents used.
Deprotected Indole: Indole without the tert-butyldimethylsilyl group.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-1-(tert-butyldimethylsilyl)indole is unique due to its specific substitution pattern, which allows for selective reactions at the 6-position of the indole ring. This makes it a valuable intermediate in organic synthesis, providing versatility in the construction of complex molecules.
Properties
IUPAC Name |
(6-bromoindol-1-yl)-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLGCNHZTPJVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441210 | |
Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184637-11-4 | |
Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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